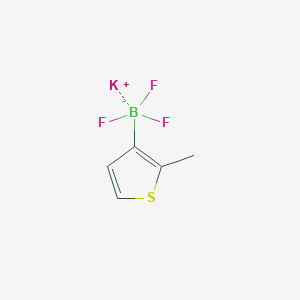
Potassium trifluoro(2-methylthiophen-3-yl)boranuide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium trifluoro(2-methylthiophen-3-yl)boranuide is a chemical compound with the molecular formula C7H7BF3KS It is a boron-containing compound that features a trifluoroborate group attached to a 2-methylthiophenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium trifluoro(2-methylthiophen-3-yl)boranuide can be synthesized through several methods. One common approach involves the reaction of 2-methylthiophenylboronic acid with potassium fluoride and a fluorinating agent such as trifluoromethyltrimethylsilane (TMSCF3) under anhydrous conditions. The reaction typically takes place in an organic solvent like tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition. Purification steps, including crystallization and filtration, are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Potassium trifluoro(2-methylthiophen-3-yl)boranuide undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroborate group can be replaced by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The compound can participate in redox reactions, where the thiophenyl ring may undergo oxidation or reduction depending on the reagents used.
Coupling Reactions: It can be used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, often in the presence of a palladium catalyst.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of the thiophenyl ring with another aromatic ring.
Aplicaciones Científicas De Investigación
Potassium trifluoro(2-methylthiophen-3-yl)boranuide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex organic molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which potassium trifluoro(2-methylthiophen-3-yl)boranuide exerts its effects depends on the specific reaction or application. In cross-coupling reactions, the compound acts as a boron source that facilitates the formation of carbon-carbon bonds through the transfer of the trifluoroborate group to the palladium catalyst. The molecular targets and pathways involved vary depending on the specific reaction conditions and the nature of the other reactants.
Comparación Con Compuestos Similares
Similar Compounds
Potassium trifluoro(5-methyl-1,3,4-thiadiazol-2-yl)boranuide: This compound has a similar trifluoroborate group but features a different heterocyclic ring structure.
Potassium 2-methylthiophenyltrifluoroborate: This compound is closely related, with a similar thiophenyl ring and trifluoroborate group.
Uniqueness
Potassium trifluoro(2-methylthiophen-3-yl)boranuide is unique due to the specific positioning of the methyl and trifluoroborate groups on the thiophenyl ring. This unique structure imparts distinct chemical properties, making it suitable for specific applications in organic synthesis and materials science.
Propiedades
Fórmula molecular |
C5H5BF3KS |
|---|---|
Peso molecular |
204.07 g/mol |
Nombre IUPAC |
potassium;trifluoro-(2-methylthiophen-3-yl)boranuide |
InChI |
InChI=1S/C5H5BF3S.K/c1-4-5(2-3-10-4)6(7,8)9;/h2-3H,1H3;/q-1;+1 |
Clave InChI |
ZYWOUSSAPNOOLM-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=C(SC=C1)C)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Potassium benzo[b]thiophen-7-yltrifluoroborate](/img/structure/B15302147.png)
![2-Chloro-N-(1,1-dioxido-2,3,4,5-tetrahydrobenzo[b]thiepin-5-yl)acetamide](/img/structure/B15302159.png)
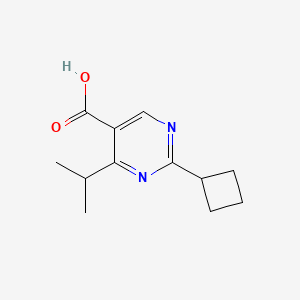
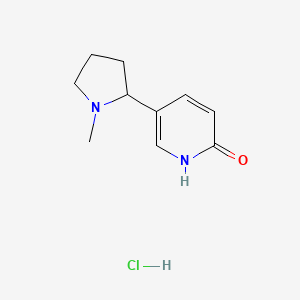
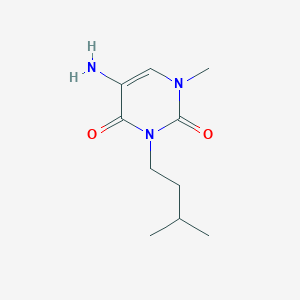
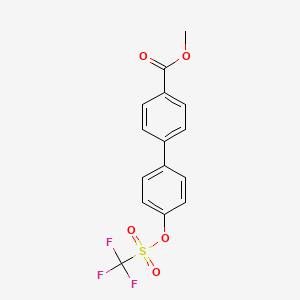
![Tert-butyl 3-[(1,1-dioxo-1lambda6-thiolan-3-yl)amino]propanoate](/img/structure/B15302184.png)
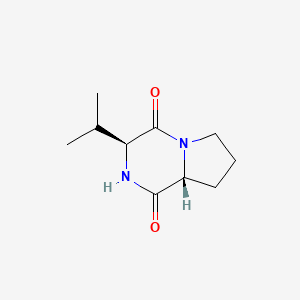
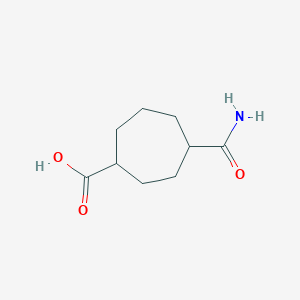
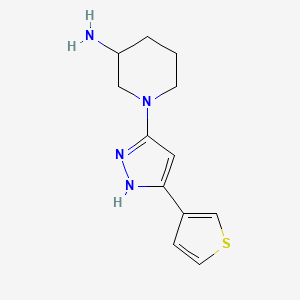
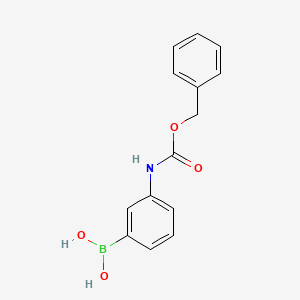

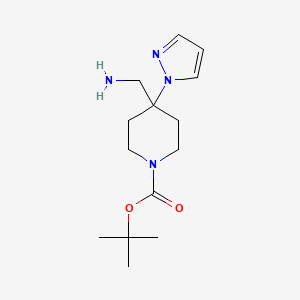
![N-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-amine](/img/structure/B15302207.png)
